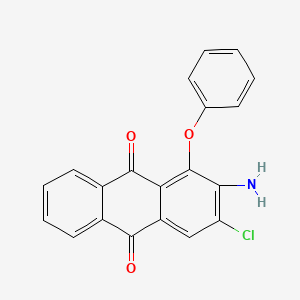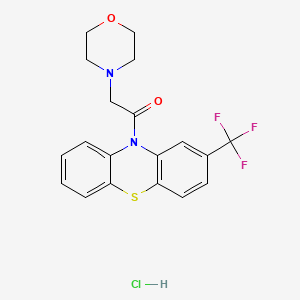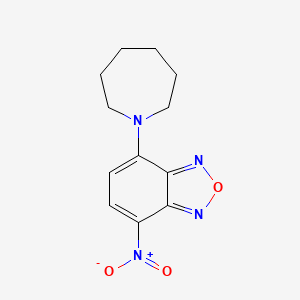![molecular formula C17H24N2O2S B5007346 N-cyclopropyl-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5007346.png)
N-cyclopropyl-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide” is a complex organic compound. It contains a cyclopropyl group, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . It also contains a thiophene group, a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and different types of reactions. For instance, the synthesis of thiophene derivatives often involves heterocyclization of various substrates . Additionally, the synthesis could involve the use of boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The cyclopropyl group is a three-membered carbon ring, while the thiophene group is a five-membered ring with one sulfur atom . The piperidinyl group is a six-membered ring with one nitrogen atom.Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, thiophene derivatives can undergo a variety of reactions, including cyclization . Additionally, boronic esters, which may be involved in the synthesis of this compound, can undergo protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a cyclopropyl group could influence the compound’s stability, as cyclopropyl groups are known to be strained . The thiophene group could contribute to the compound’s aromaticity and potentially its reactivity .Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopropyl-3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-12-8-11-22-16(12)17(21)19-9-6-13(7-10-19)2-5-15(20)18-14-3-4-14/h8,11,13-14H,2-7,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLNCDHLPIGLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5007265.png)

![2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxo-1-phenylethanone](/img/structure/B5007291.png)
![1-[(4-bromophenyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5007293.png)
![N-(dicyclopropylmethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5007300.png)
![N-[4-(2-methoxyphenoxy)phenyl]acetamide](/img/structure/B5007304.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5007310.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5007311.png)
![N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5007316.png)


![5-methyl-1'-(4-morpholinylmethyl)-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5007343.png)

![4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5007373.png)